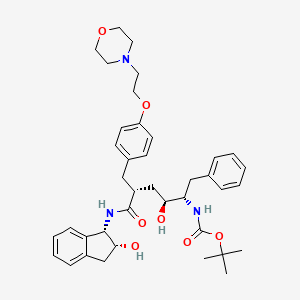
Hydroxytyrosol
Overview
Description
- It belongs to the phenylethanoid family and is structurally related to phenethyl alcohol.
- This compound is found in various natural sources, most notably in olive oils and wines .
- As a colorless solid, it can sometimes turn beige during storage .
Hydroxytyrosol: or ) is an organic compound with the chemical formula .
Mechanism of Action
Target of Action
Hydroxytyrosol (HT), a phenolic compound found in olive oil, has been shown to interact with several molecular targets. It has been found to have a significant impact on lipid metabolism, with potential novel targets being Fgf21 and Rora . Furthermore, HT has been shown to inhibit HDAC1/2, which are involved in the regulation of gene expression .
Mode of Action
HT exerts its effects through various mechanisms. It has been shown to increase catalase mRNA, protein, and activity of both cytosolic and nuclear protein levels, which directly increases the expression of anti-oxidant enzymes . This regulation of the body’s antioxidant defense system reduces reactive oxygen species inside the arteries . Furthermore, HT has been shown to inhibit HDAC1/2 to induce autophagy in hepatocytes for maintaining mitochondrial dysfunction, thus preventing inflammation and oxidative stress .
Biochemical Pathways
HT is involved in several biochemical pathways. In one pathway, tyrosine is converted to L-DOPA and then to dopamine. Subsequently, CuAO generates 3,4-dihydroxyphenylacetaldehyde (3,4-DHPA), which ultimately leads to HT formation through ALDH . The investigation of diverse enzymes reveals multiple viable pathways for HT synthesis .
Pharmacokinetics
The pharmacokinetics of HT indicate a fast and extensive uptake of the molecule by the organs and tissues investigated, with a preferential renal uptake . Moreover, 90% of the administered radioactivity is excreted in urine collected up to 5 h after injection, and about 5% is detectable in feces and gastrointestinal content . The absorption of HT is rapid, with maximum plasma concentration being reached 5–10 min after ingestion, followed by a rapid decline .
Result of Action
HT has a wide range of biological effects, including cardioprotective, anticancer, neuroprotective, antimicrobial, beneficial endocrine, and other effects . It has been shown to have anti-inflammatory and anti-aging effects on human dermal fibroblasts (HDFs) damaged by UVA . HT also has effects on anti-inflammatory and anti-aging in HDFs . Moreover, HT has been shown to reduce the risk of endothelial dysfunction, a key factor in the development of cardiovascular diseases .
Action Environment
The action of HT is influenced by the food matrix in which it is incorporated. The oily nature of the matrix is relevant for the final bioavailability of HT . Extra virgin olive oil has been identified as the best matrix for this compound . As we navigate an era dominated by screens, HT’s role in protecting against the oxidative stress and hyperpigmentation caused by high-energy visible (HEV) light is more relevant than ever .
Biochemical Analysis
Biochemical Properties
Hydroxytyrosol plays a significant role in biochemical reactions. It exhibits strong antioxidant properties due to its ability to scavenge radicals and stimulate the synthesis and activity of antioxidant enzymes . It interacts with enzymes such as superoxide dismutase (SOD), catalase (CAT), heme oxygenase 1 (HO-1), nitric oxide synthase (NOS), cyclooxygenase-2 (COX-2), and glutathione (GSH), limiting the lipid peroxidation of low-density lipoprotein (LDL) cholesterol .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating gene expression and impacting cell signaling pathways . It enhances mitochondrial function, stimulates mitochondrial biogenesis, and restores insulin sensitivity . This compound also modulates the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a chain breaker by donating a hydrogen atom to peroxyl-radicals . It also has the ability to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The high antioxidant efficiency of this compound is attributed to the presence of the o-dihydroxyphenyl moiety .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can be rapidly absorbed from the intestine, metabolized in the gut and liver, distributed, and rapidly eliminated via the kidneys . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A 13-week regimen of daily oral this compound administration to rats demonstrated no toxicological significance, with a no-observed-adverse-effect level of 500 mg/kg body weight per day .
Metabolic Pathways
This compound is involved in several metabolic pathways. In nature, this compound is generated by the hydrolysis of oleuropein that occurs during olive ripening . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
- Hydroxytyrosol is generated by the hydrolysis of oleuropein , a compound found in olives, especially during olive ripening.
- Industrial production methods involve extracting this compound from olive byproducts or using enzymatic processes.
Chemical Reactions Analysis
- Hydroxytyrosol undergoes various reactions, including oxidation , reduction , and substitution .
- Common reagents include enzymes , oxidizing agents , and catalysts .
- Major products formed include derivatives of this compound with modified functional groups.
Scientific Research Applications
Health Benefits: Hydroxytyrosol exhibits antioxidant properties, contributing to its use in and . It enhances skin elasticity, reduces wrinkles, and promotes wound healing.
Anti-Inflammatory Effects: It inhibits pro-inflammatory cytokines like TNF-α and modulates the transcription factor NF-κB .
Bone Health: this compound aids mineral absorption, maintains bone density, and reduces the risk of osteoporosis.
Comparison with Similar Compounds
- Hydroxytyrosol stands out due to its abundance in olives and its unique health benefits.
- Similar compounds include tyrosol , benzyl alcohol , and other phenolic derivatives.
Properties
IUPAC Name |
4-(2-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147451 | |
| Record name | 3,4-Dihydroxyphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxytyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10597-60-1 | |
| Record name | Hydroxytyrosol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxytyrosol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Dihydroxyphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTYROSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxytyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)


![3-[(4,7-dimethyl-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673925.png)
![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)

